N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate

Description

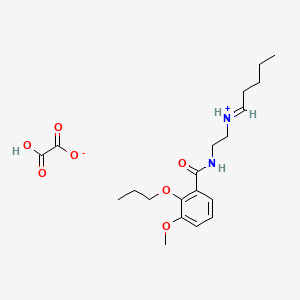

N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate is a benzamide derivative characterized by a benzamide core substituted with 2-propoxy and 3-methoxy groups at the aromatic ring. The compound features a pentylideneaminoethyl side chain, which is conjugated with an oxalate counterion.

Properties

CAS No. |

63906-85-4 |

|---|---|

Molecular Formula |

C20H30N2O7 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-hydroxy-2-oxoacetate;2-[(3-methoxy-2-propoxybenzoyl)amino]ethyl-pentylideneazanium |

InChI |

InChI=1S/C18H28N2O3.C2H2O4/c1-4-6-7-11-19-12-13-20-18(21)15-9-8-10-16(22-3)17(15)23-14-5-2;3-1(4)2(5)6/h8-11H,4-7,12-14H2,1-3H3,(H,20,21);(H,3,4)(H,5,6) |

InChI Key |

RMXSRHKGELWALP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=[NH+]CCNC(=O)C1=C(C(=CC=C1)OC)OCCC.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate typically involves multiple steps, starting with the reaction of pentylideneamine with propoxybenzamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: In the industrial sector, it is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate with key analogs, focusing on structural features, physicochemical properties, and functional relevance.

Substituents on the Benzamide Core

The target compound’s 2-propoxy-3-methoxybenzamide scaffold distinguishes it from other benzamide derivatives:

- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) : Features a 3-isopropoxy group on the phenyl ring and a methyl substituent at the benzamide’s 2-position. This structure is associated with fungicidal activity, suggesting that alkoxy groups at specific positions enhance pesticidal efficacy .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains a 3-methylbenzamide core and a hydroxy-dimethylethyl side chain. The hydroxy group enables its use as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions, highlighting the role of polar substituents in catalytic applications .

Aminoalkyl Side Chain Modifications

The pentylideneaminoethyl side chain in the target compound contrasts with shorter or oxygenated chains in analogs:

- N-(2-Butylideneaminooxyethyl)-2-propoxy-3-methoxybenzamide oxalate (CAS 63887-12-7): Differs by a butylideneaminooxyethyl group (shorter alkyl chain with an oxygen atom). The absence of oxygen in the target compound’s side chain may alter solubility or metal-binding capacity .

- Hydroxy-dimethylethyl side chain (): The hydroxy group in this analog facilitates coordination with metal catalysts, whereas the target’s non-polar pentyl chain may prioritize lipophilicity over catalytic activity .

Counterion Influence

The oxalate counterion in the target compound contrasts with neutral forms or other salts:

- Free-base benzamides (e.g., mepronil) : Neutral forms typically exhibit lower water solubility. The oxalate salt likely enhances aqueous solubility and crystallinity, which is critical for formulation in pharmaceuticals or agrochemicals .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Structural Analysis via NMR ()

While direct NMR data for the target compound are unavailable, the methodology in demonstrates how chemical shift comparisons can localize substituent effects. For example, differences in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in related compounds could highlight how the pentylideneaminoethyl group alters electronic environments compared to shorter chains or oxygenated analogs .

Lumping Strategy for Property Prediction ()

The lumping approach groups compounds with similar cores (e.g., benzamides) to predict shared properties. The target compound’s benzamide core and alkoxy substituents may align it with pesticidal or catalytic lumped categories, though its unique side chain necessitates experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.